curtisian D
Description
Curtisian D is a secondary metabolite classified within the p-terphenyls, a group of aromatic hydrocarbons characterized by three linearly fused benzene rings with para-substituted terminal rings. It is primarily isolated from the inedible mushroom Paxillus curtisii . Structurally, this compound (Curtisian 76) features a para-terphenyl backbone with hydroxyl and methyl substituents, though its absolute configuration remains unconfirmed .
Properties
Molecular Formula |
C35H32O11 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
[3,4-diacetyloxy-2,5-bis(4-hydroxyphenyl)-6-(3-phenylpropanoyloxy)phenyl] 3-hydroxybutanoate |
InChI |
InChI=1S/C35H32O11/c1-20(36)19-29(42)46-35-31(25-12-16-27(40)17-13-25)33(44-22(3)38)32(43-21(2)37)30(24-10-14-26(39)15-11-24)34(35)45-28(41)18-9-23-7-5-4-6-8-23/h4-8,10-17,20,36,39-40H,9,18-19H2,1-3H3 |
InChI Key |
PUNBBVSDMLIVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)OC(=O)C)OC(=O)C)C3=CC=C(C=C3)O)OC(=O)CCC4=CC=CC=C4)O |
Synonyms |
curtisian D curtisian-D |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Bioactivities:
- Antioxidant Activity : Inhibits lipid peroxidation in rat liver microsomes (IC₅₀ = 0.14 mg/mL), outperforming vitamin E (IC₅₀ = 2.5 mg/mL) .
- Neuroprotective Effects : Demonstrates potent activity against glutamate-induced excitotoxicity (ED₅₀ = 1.1 mM) and oxidative stress from H₂O₂ (ED₅₀ = 1.1 mM) in mouse cortical cells .
Comparison with Structurally Similar Compounds
Curtisian A–C and E
Curtisian D belongs to a family of 22 analogs (A–V) isolated from P. curtisii. Key comparisons with Curtisian A–C and E are summarized below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Lipid Peroxidation IC₅₀ (mg/mL) | Glutamate Toxicity ED₅₀ (mM) | H₂O₂ Oxidative Stress ED₅₀ (mM) |
|---|---|---|---|---|---|
| Curtisian A | C₃₈H₄₂O₁₆ | 754.75 | 0.15 | 1.4 | 4.5 |
| Curtisian B | C₃₉H₄₀O₁₃ | 716.75 | 0.17 | 3.3 | 3.3 |
| Curtisian C | C₄₀H₄₄O₁₅ | 764.78 | 0.24 | 2.5 | 3.3 |
| This compound | C₄₁H₄₂O₁₄ | 758.76 | 0.14 | 1.1 | 1.1 |
| Curtisian E | C₄₂H₄₄O₁₆ | 804.80 | Not reported | Not reported | Not reported |
Structural and Functional Insights :
Curtisian F and G
These analogs share the terphenyl core but differ in substituents and bioactivity:
- Curtisian F (C₃₈H₄₂O₁₆) : Exhibits anti-inflammatory properties, though specific IC₅₀/ED₅₀ values are unreported .
Comparison with Functionally Similar Compounds
Vitamin E (α-Tocopherol)
- Mechanism : Lipid-soluble antioxidant that prevents chain-breaking oxidation.
- Potency : this compound is 17.8-fold more potent in lipid peroxidation inhibition (IC₅₀ = 0.14 vs. 2.5 mg/mL) .
- Limitations : Vitamin E lacks neuroprotective efficacy at equivalent doses, highlighting this compound’s dual functionality .
Q & A
Q. How can researchers determine the molecular structure of Curtisian D using spectroscopic and computational methods?
To elucidate this compound’s structure, combine Nuclear Magnetic Resonance (NMR) for atomic connectivity analysis, High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for 3D spatial arrangement. Computational tools like Quantum Chemistry-based QSPR models can validate spectroscopic data and predict physicochemical properties . For example, Curtisian H (a structural analog) was characterized via similar methods, revealing ester linkages and hydroxyl groups critical for bioactivity .
Q. What experimental protocols are recommended for isolating this compound from natural sources?
Use column chromatography with gradient elution (e.g., silica gel and ethyl acetate/hexane mixtures) to separate this compound from co-occurring compounds. Monitor purity via thin-layer chromatography (TLC) and confirm yield using High-Performance Liquid Chromatography (HPLC) . Reference protocols for Curtisian A isolation from Paxillus curtisii suggest methanol extraction followed by fractionation, achieving >95% purity .
Q. How should researchers design assays to evaluate this compound’s radical scavenging activity?
Adopt the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for preliminary screening. Prepare a dose-response curve (e.g., 0.1–100 µg/mL) and measure absorbance at 517 nm. Include positive controls (e.g., ascorbic acid) and normalize activity to IC50 values. For advanced validation, use electron paramagnetic resonance (EPR) to detect direct radical quenching, as demonstrated in Curtisian A studies (IC50 = 0.15 µg/mL) .
Advanced Research Questions
Q. How can conflicting results in this compound’s bioactivity across studies be systematically analyzed?
Apply meta-analysis frameworks to reconcile discrepancies. For example, if one study reports this compound as a potent α-glucosidase inhibitor while another shows no activity, assess variables like:
- Purity : Contaminants in crude extracts may yield false positives.
- Assay conditions : pH, temperature, and solvent polarity (e.g., DMSO vs. methanol) affect compound stability.
- Model systems : Cell-free vs. cell-based assays may yield divergent results.
Use Cochrane systematic review principles to grade evidence quality and identify confounders .
Q. What strategies optimize the total synthesis of this compound while minimizing stereochemical uncertainties?
Adopt retrosynthetic analysis to break this compound into modular units (e.g., ester-linked phenylpropanoid and hydroxybutanoyl moieties). Use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters. For example, Curtisian H’s synthesis required 21 rotatable bonds and 5 ester groups, necessitating iterative coupling and purification steps . Monitor reaction progress via real-time FTIR to detect intermediate formation.
Q. How can in silico models predict this compound’s pharmacokinetics and toxicity for preclinical studies?
Leverage Quantitative Structure-Activity Relationship (QSAR) models to estimate absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME can predict logP (lipophilicity) and blood-brain barrier permeability. For toxicity, use ProTox-II to identify potential off-target interactions. Curtisian A’s low aqueous solubility (solved via nanoformulation) highlights the need for such predictive workflows .
Methodological Guidelines
Q. How to design a reproducible protocol for this compound’s biological evaluation?
- Standardize materials : Use >95% pure this compound (verified via HPLC).
- Validate assays : Include intra- and inter-day replicates to calculate CV (coefficient of variation) ≤15%.
- Document metadata : Report solvent batch numbers, equipment calibration dates, and ambient conditions .
Q. What statistical approaches resolve data variability in this compound’s dose-response studies?
Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For high variability, employ bootstrapping to generate confidence intervals, as seen in Curtisian A’s lipid peroxidation studies .
Q. How to ethically address this compound’s dual-use potential (e.g., therapeutic vs. toxic applications)?
Follow Declaration of Helsinki guidelines :
- Disclose risks/benefits in informed consent forms for human studies.
- Exclude vulnerable populations (e.g., pregnant women) unless explicitly justified.
- Submit protocols to institutional review boards (IRBs) for approval .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
